molecular formula C10H11Cl2NO B311924 N-(2,3-dichlorophenyl)butanamide

N-(2,3-dichlorophenyl)butanamide

Cat. No.: B311924
M. Wt: 232.1 g/mol
InChI Key: LCTHTGUAAXGZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dichlorophenyl)butanamide is a substituted amide characterized by a butanamide group (-CO-NH-) attached to a 2,3-dichlorophenyl ring. This structural motif confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and lipophilicity, which influence its reactivity, stability, and biological interactions. For example, N-(2,3-dichlorophenyl)benzamide derivatives have demonstrated antimicrobial activity , and related amides are explored as intermediates in opioid analogs (e.g., 4-methoxybutyrylfentanyl) .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)butanamide

InChI

InChI=1S/C10H11Cl2NO/c1-2-4-9(14)13-8-6-3-5-7(11)10(8)12/h3,5-6H,2,4H2,1H3,(H,13,14)

InChI Key

LCTHTGUAAXGZKJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Replacement of the benzamide backbone with butanamide (as in 4-methoxybutyrylfentanyl) increases lipophilicity, which may improve blood-brain barrier penetration .

Antimicrobial Activity of Dichlorophenyl Amides

This compound derivatives, such as those linked to quinoline-triazine hybrids, exhibit moderate to excellent antimicrobial activity. For example:

  • N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline-3-carboxamide (Compound 6a-n) showed MIC values of 4–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Activity correlates with the electron-withdrawing nature of chlorine atoms , which enhance intermolecular interactions with microbial enzymes or membranes .

Pharmacological Analogs: Opioid Derivatives

Butanamide-containing compounds like 4-methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) highlight the role of the butanamide group in opioid activity. Comparative

Property This compound 4-Methoxybutyrylfentanyl
Receptor Affinity Not reported High µ-opioid receptor affinity
Therapeutic Use Antimicrobial (hypothetical) Analgesic (illicit)
Toxicity Low (based on analogs) High risk of respiratory depression

Structural Insight : The piperidinyl-phenylethyl moiety in 4-methoxybutyrylfentanyl introduces steric bulk absent in this compound, explaining its divergent pharmacological effects .

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